molecular formula C12H12BrFN4O B2541582 6-bromo-3-fluoro-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]pyridine-2-carboxamide CAS No. 1808490-31-4

6-bromo-3-fluoro-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]pyridine-2-carboxamide

Cat. No.: B2541582
CAS No.: 1808490-31-4
M. Wt: 327.157
InChI Key: GRAAMBWQNMCWGF-UHFFFAOYSA-N
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Description

6-bromo-3-fluoro-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-fluoro-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the bromination and fluorination of pyridine derivatives, followed by the introduction of the pyrazole moiety through a coupling reaction. The final step involves the formation of the carboxamide group.

    Bromination and Fluorination: The pyridine ring is first brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination is then carried out using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling Reaction: The brominated and fluorinated pyridine derivative is then coupled with 1-methyl-1H-pyrazole-5-yl ethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Formation of Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-fluoro-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-bromo-3-fluoro-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-bromo-3-fluoro-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are typically elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-fluoropyridine: A simpler analog with similar halogenation but lacking the pyrazole and carboxamide groups.

    3-fluoro-N-[2-(1H-pyrazol-5-yl)ethyl]pyridine-2-carboxamide: Similar structure but without the bromine atom.

    6-bromo-3-fluoro-N-[2-(1H-pyrazol-5-yl)ethyl]benzamide: A benzamide analog with a similar substitution pattern.

Uniqueness

6-bromo-3-fluoro-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]pyridine-2-carboxamide is unique due to the combination of bromine, fluorine, and pyrazole moieties, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research applications and a promising candidate for further development.

Properties

IUPAC Name

6-bromo-3-fluoro-N-[2-(2-methylpyrazol-3-yl)ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFN4O/c1-18-8(5-7-16-18)4-6-15-12(19)11-9(14)2-3-10(13)17-11/h2-3,5,7H,4,6H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAAMBWQNMCWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CCNC(=O)C2=C(C=CC(=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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